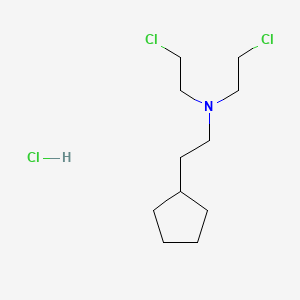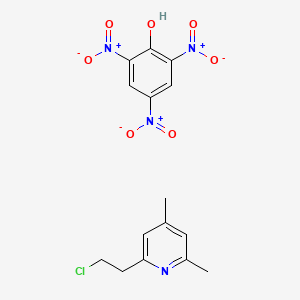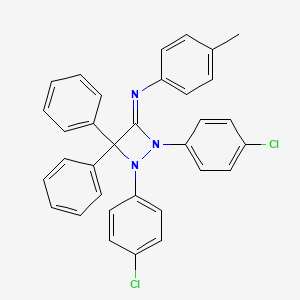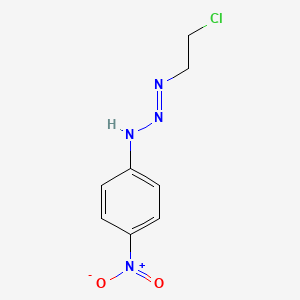
N-(2-Chloroethyldiazenyl)-4-nitro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyldiazenyl)-4-nitro-aniline is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a 2-chloroethyl group and a 4-nitro-aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyldiazenyl)-4-nitro-aniline typically involves the diazotization of 4-nitroaniline followed by the coupling reaction with 2-chloroethylamine. The reaction conditions generally include acidic media to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-chloroethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and reactors ensures consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyldiazenyl)-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyldiazenyl)-4-nitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyldiazenyl)-4-nitro-aniline involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment and share structural similarities with N-(2-Chloroethyldiazenyl)-4-nitro-aniline.
N-(2-Chloroethyl)dibenzylamine: Another compound with a similar chloroethyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a nitro-aniline moiety, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
78604-31-6 |
|---|---|
Fórmula molecular |
C8H9ClN4O2 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(2-chloroethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN4O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H,10,11) |
Clave InChI |
BTGNUWUGMKPDQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=NCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


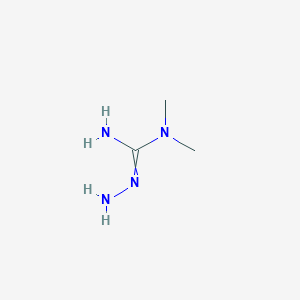


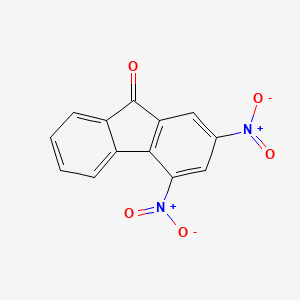
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
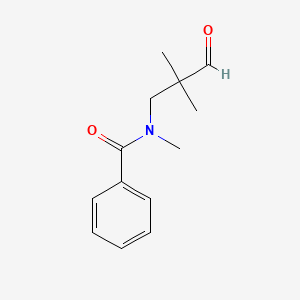
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
